

Ridaforolimus clinical activity pediatric versus adult patients

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Compound Focus: Ridaforolimus

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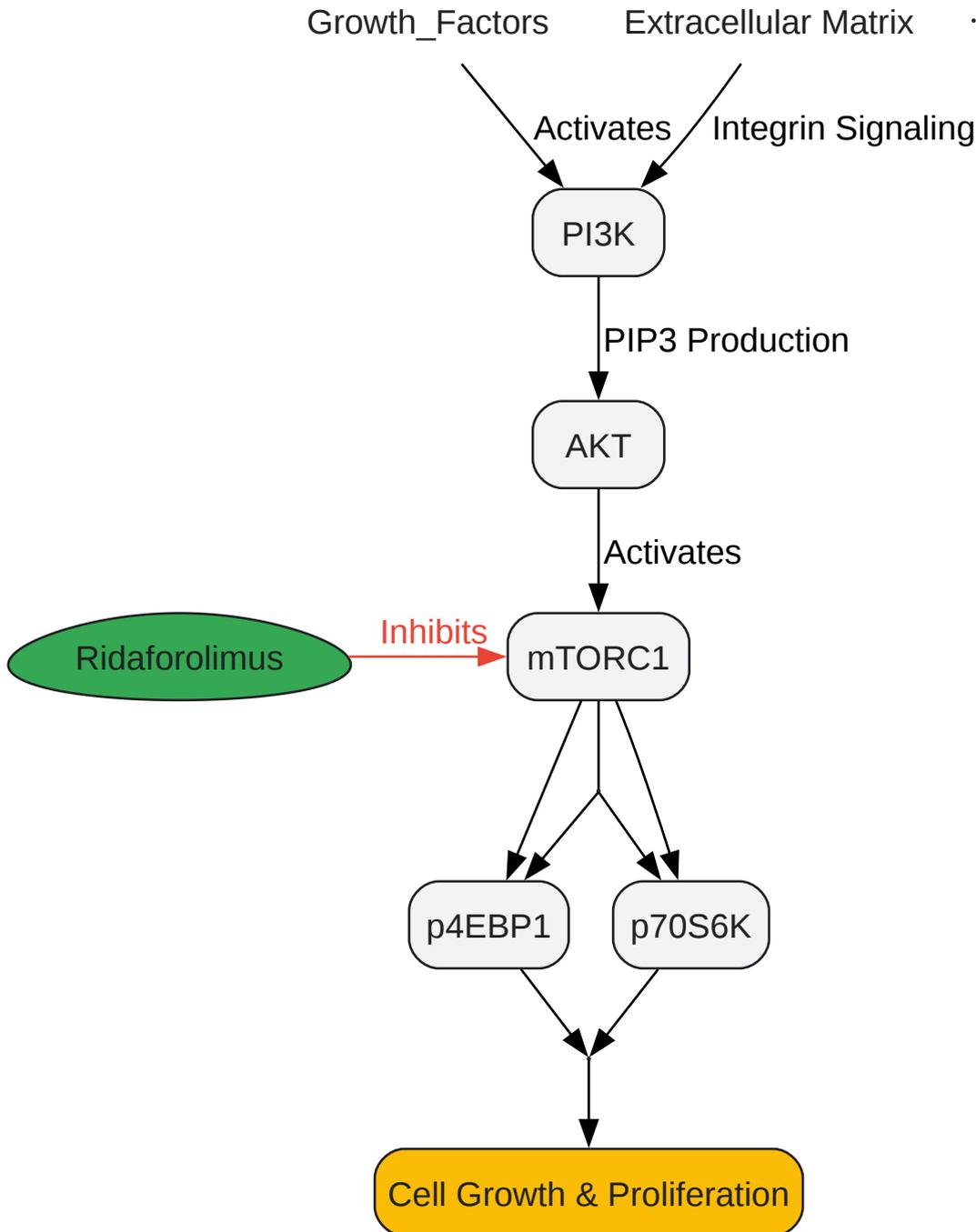
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Mechanism of Action and Affinity

Ridaforolimus is a potent, selective non-prodrug analog of rapamycin that inhibits the mammalian target of rapamycin (mTOR), a critical regulator of cell growth, metabolism, and proliferation [1]. Its mechanism is consistent across patient populations.

- **Improved Properties:** Through a chemical modification at the C40 site, **ridaforolimus** was designed to have **superior aqueous solubility, stability, and affinity compared to rapamycin** [1].
- **Primary Signaling Pathway:** The drug's primary action is the inhibition of the PI3K/AKT/mTOR pathway, which is implicated in numerous cancers. By specifically targeting the mTOR complex 1 (mTORC1), **ridaforolimus** leads to downstream effects such as cell cycle arrest, reduced cell size, and antiangiogenic effects [1].
- **Key Molecular Interactions:** The inhibition occurs through the suppression of key downstream markers, including a reduction in the levels of phosphorylated 4E binding protein-1 (p-4E-BP1) and ribosomal protein S6 kinase-1 (p70S6K) [1].

The diagram below illustrates the core signaling pathway affected by **ridaforolimus**.



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Clinical Application & Dosing Regimens

A key difference between pediatric and adult use lies in the dosing regimen. Clinical trials have established body-surface-area dosing for children, which results in a higher relative exposure compared to the fixed

dosing used in adults.

The table below summarizes the pivotal dosing and administration data.

Parameter	Pediatric Patients	Adult Patients
Recommended Phase 2 Dose (RP2D)	33 mg/m² orally, 5 consecutive days per week, in 28-day cycles [2] [3].	40 mg orally (fixed dose), 5 consecutive days per week [1].
Dosing Basis	Body Surface Area (BSA) [2].	Fixed dose [1].
Pharmacokinetic Insight	Exposure at 28 mg/m ² and 33 mg/m ² exceeded adult target levels, justifying the higher BSA-based dose [2].	A single 40 mg dose was well tolerated; absorption was not significantly affected by food [1].
Maximum Tolerated Dose (MTD)	Not determined in the phase I study; escalation concluded at 33 mg/m ² [2].	Established in earlier adult trials (not detailed in provided results).

Efficacy and Clinical Activity

Ridaforolimus has shown clinical activity characterized primarily by disease stabilization in advanced, pretreated patients across both age groups.

Tumor Type	Pediatric Patients	Adult Patients
General Solid Tumors	Stable Disease (SD) was the best observed response in a phase I trial. Two patients with central nervous system tumors (pineoblastoma and diffuse intrinsic pontine glioma) had SD for 12 and 46 cycles, respectively [2].	In Chinese patients with refractory solid tumors, ridaforolimus was noted to stabilize disease rather than cause tumor shrinkage [1].
Sarcoma	In the SUCCEED trial, 7 pediatric patients (13-17 years) showed: 1 Partial Response (PR), 4 SD, and 2 Progressive Disease (PD) [2].	The phase III SUCCEED trial demonstrated a 28% reduction in the risk of progression or death compared to placebo in patients with

Tumor Type	Pediatric Patients	Adult Patients
		advanced soft tissue and bone sarcomas [1] [2].
Other Cancers	Activity was observed in various advanced solid tumors [2].	Explored in endometrial, ovarian, prostate, breast cancer, and renal cell carcinoma in various trials [1].

Safety and Tolerability Profile

The safety profile of **ridaforolimus** is well-characterized and remarkably consistent between pediatric and adult populations. Adverse events are generally manageable and align with the class effects of mTOR inhibitors.

The table below compares commonly reported treatment-related adverse events (AEs) from key trials.

Adverse Event	Pediatric Patients (Frequency \geq 40%) [2]	Adult Patients (Summary) [1]
Stomatitis	Very Common (Grade 1-2)	Included in overall AE assessment
Thrombocytopenia	Very Common (Grade 1-2)	Included in overall AE assessment
Hypertriglyceridemia	Very Common (Grade -2)	Included in overall AE assessment
Elevated Liver Enzymes	Increased ALT & AST (Grade 1-2)	Included in overall AE assessment
Fatigue	Very Common	Included in overall AE assessment
Anemia	Very Common	Included in overall AE assessment
Hypercholesterolemia	Very Common	Included in overall AE assessment
Dose-Limiting Toxicity	One DLT (Grade 3 increased ALT) at 33 mg/m ²	Previous studies established safety, with no QTc prolongation in advanced cancer patients

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	[2].	[1].

Research and Development Context

The clinical development strategy for **ridaforolimus** reflects different emphases in pediatric versus adult oncology.

- **Pediatric Focus:** Research in children has heavily explored **single-agent activity** in advanced, relapsed, or refractory settings across a spectrum of solid tumors [2]. There is also a recognized interest and potential for **combination therapies** due to the drug's favorable toxicity and pharmacokinetic profile [2].
- **Adult Focus:** Adult clinical trials have more extensively investigated **ridaforolimus** in **specific cancer indications** (e.g., sarcoma, endometrial cancer) and in **diverse drug combinations**. These combinations include agents such as ponatinib, bicalutamide, dalotuzumab, MK-2206 (AKT inhibitor), and MK-0752 (NOTCH inhibitor) [1].

Experimental Methodology Summary

For reproducibility and critical evaluation, here are the core methodologies from the cited key studies.

- **Pediatric Phase I Trial Design** [2] [3]:
 - **Objective:** To determine the RP2D, MTD, safety, pharmacokinetics, and antitumor activity of oral **ridaforolimus**.
 - **Population:** Children aged 6 to <18 years with advanced solid tumors.
 - **Design:** Multicenter, open-label, dose-escalation (22, 28, 33 mg/m²).
 - **Administration:** Orally for 5 consecutive days per week in 28-day cycles.
 - **Endpoint Assessment:** DLTs, pharmacokinetic profiling (trough concentrations), and antitumor response evaluated per standard criteria (e.g., RECIST).
- **Adult Clinical Trial Overview** [1]:
 - The summarized data comes from a review of multiple adult trials. Common designs included open-label, single-arm phase II studies and randomized controlled trials (e.g., the SUCCEED phase III trial).
 - **Dosing:** Typically a 40 mg fixed dose orally on a 5-days-on/2-days-off schedule.
 - **Endpoints:** Included progression-free survival (PFS), overall response rate (ORR), and safety.

Conclusion for Researchers

In summary, **ridaforolimus** presents a consistent mechanism of action and a manageable safety profile across age groups, with its activity primarily manifesting as disease stabilization in heavily pretreated patients. The principal translational differences for drug development professionals to consider are:

- **Dosing:** The established pediatric RP2D (33 mg/m²) is based on BSA and provides higher drug exposure than the fixed 40 mg adult dose.
- **Development Stage:** While adult research has progressed to late-stage trials in specific indications and combinations, pediatric research has focused on establishing the foundation for single-agent and future combination therapies.

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